molecular formula C13H18O B3386072 1-(o-Tolyl)cyclohexan-1-ol CAS No. 6957-09-1

1-(o-Tolyl)cyclohexan-1-ol

Cat. No.: B3386072
CAS No.: 6957-09-1
M. Wt: 190.28 g/mol
InChI Key: MCZGYWBDNZZZTJ-UHFFFAOYSA-N
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Description

1-(o-Tolyl)cyclohexan-1-ol ( 6957-09-1) is a cyclohexanol derivative with a molecular formula of C13H18O and a molecular weight of 190.28 g/mol . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Structurally, it belongs to a class of compounds that have garnered significant interest in medicinal chemistry research. Specifically, aromatic ring-substituted cyclohexanols can serve as key synthetic intermediates or parent structures for investigating new pharmacological agents . Recent scientific explorations have focused on structurally analogous compounds, such as benzene ring-substituted ketamine derivatives, for their potential in developing anaesthetic and analgesic agents with modified properties . Researchers are investigating how different aromatic substituents influence a molecule's lipophilicity, electronic characteristics, and steric profile, which are critical parameters for optimizing binding to biological targets and fine-tuning the drug's overall activity and metabolic profile . As a building block in organic synthesis, 1-(o-Tolyl)cyclohexan-1-ol offers researchers a versatile scaffold for the development of novel chemical entities and the study of structure-activity relationships (SAR). Please refer to the product's Safety Data Sheet (SDS) for detailed handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O/c1-11-7-3-4-8-12(11)13(14)9-5-2-6-10-13/h3-4,7-8,14H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MCZGYWBDNZZZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=CC=C1C2(CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70219824
Record name 1-(o-Tolyl)cyclohexan-1-ol
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Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6957-09-1
Record name 1-(2-Methylphenyl)cyclohexanol
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Foundational & Exploratory

1-(o-Tolyl)cyclohexan-1-ol CAS number 6957-09-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(o-Tolyl)cyclohexan-1-ol (CAS No. 6957-09-1)

Section 1: Abstract and Chemical Identity

This guide provides a comprehensive technical overview of 1-(o-Tolyl)cyclohexan-1-ol, a tertiary alcohol with significant potential as a synthetic intermediate in various fields, including pharmaceutical development. The document details its chemical identity, a robust and logical synthetic pathway via Grignard reaction, predicted spectroscopic characteristics for structural verification, and its potential applications derived from its chemical nature. Safety and handling protocols, extrapolated from analogous compounds, are also discussed to ensure safe laboratory practice.

The core structure, combining a cyclohexanol ring with an ortho-substituted tolyl group, makes it a valuable building block. The o-tolyl moiety, for instance, is a recognized component in the synthesis of Angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs, highlighting the potential relevance of this scaffold in medicinal chemistry.[1]

Table 1: Chemical Identifiers for 1-(o-Tolyl)cyclohexan-1-ol

IdentifierValueSource
Chemical Name 1-(o-Tolyl)cyclohexan-1-ol[2]
1-(2-Methylphenyl)cyclohexanol[3]
CAS Number 6957-09-1[2]
Molecular Formula C₁₃H₁₈O[2]
Molecular Weight 190.28 g/mol [2]
EINECS Number 230-142-0[2]
InChI InChI=1/C13H18O/c1-11-7-3-4-8-12(11)13(14)9-5-2-6-10-13/h3-4,7-8,14H,2,5-6,9-10H2,1H3[2]

Section 2: Synthesis via Grignard Reaction

The most direct and logical synthetic route to a tertiary alcohol like 1-(o-tolyl)cyclohexan-1-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of a ketone. In this case, o-tolylmagnesium bromide is reacted with cyclohexanone.

Causality of the Experimental Design: The Grignard reagent is highly reactive and a strong base, necessitating the use of an anhydrous aprotic solvent, typically diethyl ether or tetrahydrofuran (THF), to prevent premature quenching by acidic protons (e.g., from water). The reaction is initiated by forming the Grignard reagent from 2-bromotoluene and magnesium turnings. The subsequent addition of cyclohexanone to this reagent results in the formation of a magnesium alkoxide intermediate. The final step is a careful workup with a mild acid, such as an aqueous solution of ammonium chloride, to protonate the alkoxide, yielding the desired tertiary alcohol, and to quench any unreacted Grignard reagent without creating problematic emulsions that can occur with a strong acid workup.

Experimental Workflow Diagram

SynthesisWorkflow cluster_grignard Step 1: Grignard Reagent Formation cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Workup & Purification reagents1 2-Bromotoluene + Magnesium Turnings grignard o-Tolylmagnesium Bromide Solution reagents1->grignard Reflux solvent1 Anhydrous THF addition Magnesium Alkoxide Intermediate grignard->addition Add to Ketone ketone Cyclohexanone in Anhydrous THF ketone->addition 0 °C to RT quench Aqueous NH4Cl addition->quench Quench Reaction extraction Extraction with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product 1-(o-Tolyl)cyclohexan-1-ol purification->product caption Figure 1. Experimental workflow for the synthesis of 1-(o-Tolyl)cyclohexan-1-ol.

Caption: Figure 1. Experimental workflow for the synthesis of 1-(o-Tolyl)cyclohexan-1-ol.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for Grignard reactions with ketones.[4]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine (as an initiator) and a stir bar.

    • In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle heating may be required.

    • Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the grayish-black solution for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclohexanone (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. The reaction mixture will become more viscous.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Continue stirring until two clear layers form.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil/solid via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(o-tolyl)cyclohexan-1-ol.

Section 3: Spectroscopic Characterization and Structural Elucidation

While specific experimental spectra for 1-(o-tolyl)cyclohexan-1-ol are not widely published, its structure can be confidently predicted and would be confirmed using standard spectroscopic techniques. The following are expected characteristics based on its structure and data from analogous compounds like cyclohexanol.[5][6][7]

Predicted ¹H NMR Spectrum
  • Aromatic Protons (Ar-H): Four protons on the tolyl ring would appear as a complex multiplet pattern in the range of δ 7.0-7.4 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-3.0 ppm. Its chemical shift is highly dependent on concentration and solvent, and it may exchange with D₂O.

  • Methyl Protons (-CH₃): A sharp singlet for the three protons of the tolyl methyl group, expected around δ 2.3 ppm.

  • Cyclohexyl Protons (-CH₂-): Ten protons on the cyclohexane ring would produce a series of complex, overlapping multiplets in the aliphatic region, approximately δ 1.2-2.0 ppm. Protons on carbons closer to the hydroxyl-bearing carbon will be slightly downfield.

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: Six signals are expected for the aromatic carbons, including two quaternary carbons and four CH carbons.

  • Quaternary Alcohol Carbon (C-OH): The carbon atom of the cyclohexane ring bonded to both the hydroxyl group and the tolyl group would appear around δ 75-85 ppm.

  • Cyclohexyl Carbons (-CH₂-): Signals for the five methylene carbons of the cyclohexane ring would appear in the range of δ 20-40 ppm.

  • Methyl Carbon (-CH₃): A signal for the tolyl methyl group carbon would be expected around δ 20-22 ppm.

Predicted Infrared (IR) Spectrum
  • O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of an alcohol hydroxyl group involved in hydrogen bonding.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1450–1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1100–1200 cm⁻¹ region, characteristic of a tertiary alcohol.

Predicted Mass Spectrum (MS)
  • Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound.

  • Loss of Water (M-18): A significant peak at m/z = 172, resulting from the facile dehydration of the tertiary alcohol. This is often a prominent fragmentation pathway for alcohols.

  • Other Fragments: Fragmentation of the cyclohexane ring and cleavage of the bond between the two rings would lead to various other fragment ions. A base peak at m/z = 57 is characteristic for cyclohexanol fragmentation and a similar pattern may be observed.[8]

Section 4: Reactivity and Potential Applications

As a tertiary alcohol, 1-(o-tolyl)cyclohexan-1-ol exhibits characteristic reactivity. It is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, under strong acidic conditions, it is prone to dehydration (elimination of water) to form a mixture of isomeric alkenes.

The primary value of this compound lies in its potential as a molecular scaffold or intermediate in organic synthesis.

  • Medicinal Chemistry: The structural motif is of interest in drug discovery. The o-tolyl group is a key component in the synthesis of important pharmaceuticals.[1] This compound could serve as a starting point for creating novel analogues of existing drugs or entirely new classes of bioactive molecules.

  • Materials Science: Tertiary alcohols can be used as precursors for polymers, specialty esters, or other functional materials. The bulky, rigid structure of 1-(o-tolyl)cyclohexan-1-ol could impart unique physical properties to such materials.

Chemical Reactivity Diagram

Reactivity cluster_reactions Potential Reactions start 1-(o-Tolyl)cyclohexan-1-ol dehydration Alkene Mixture start->dehydration H+ / Heat (Dehydration) substitution 1-Halo-1-(o-tolyl)cyclohexane start->substitution HX (SN1 Substitution) caption Figure 2. Key reactivity pathways for 1-(o-Tolyl)cyclohexan-1-ol.

Caption: Figure 2. Key reactivity pathways for 1-(o-Tolyl)cyclohexan-1-ol.

Section 5: Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 1-(o-tolyl)cyclohexan-1-ol. Therefore, handling precautions must be based on the known hazards of structurally similar compounds, such as cyclohexanol.[9][10][11][12] The compound should be treated as potentially harmful.

  • Hazard Classification (Assumed): Harmful if swallowed or inhaled.[9][10] Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A standard laboratory coat should be worn.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid breathing vapor or dust. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Section 6: Conclusion

1-(o-Tolyl)cyclohexan-1-ol (CAS 6957-09-1) is a tertiary alcohol that is readily accessible through a standard Grignard synthesis. Its structure is amenable to confirmation by common spectroscopic methods. While its direct applications are not extensively documented, its chemical nature and the presence of the pharmaceutically relevant o-tolyl group make it a compound of significant interest for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Proper safety protocols, analogous to those for similar chemical structures, must be strictly followed during its handling and use.

Section 7: References

  • PubChem. (n.d.). 1-cyclohexenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). cyclohexanol (YMDB01398). Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, S., et al. (n.d.). Highly selective conversion of phenol to cyclohexanol over Ru/Nb2O5-nC18PA catalysts with increased acidity in a biphasic system under mild conditions. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenylene. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 1-methyl-. NIST WebBook. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

  • PubMed. (2010). Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2020). Cyclohexanol Mass Spec. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(2-Methylphenyl)cyclohexanol. Retrieved from [Link]

  • BMRB. (n.d.). Cyclohexanol | C 6 H 12 O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. Retrieved from [Link]

  • PENTA. (2025). Cyclohexanol - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

  • NIST. (n.d.). 1-Allyl-1-cyclohexanol. NIST WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(m-Tolyl)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). Lithium cyclohexenolate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of cyclohexanol (A) and cyclohexanone (B). Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]

  • Illinois Experts. (2002). Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). Retrieved from [Link]

  • BMRB. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(o-Tolyl)cyclohexan-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 1-(o-Tolyl)cyclohexan-1-ol, a tertiary alcohol of interest in synthetic organic chemistry. While direct applications in drug development are not yet established, its molecular architecture, featuring a chiral quaternary carbon and a bicyclic-like structure, presents it as a valuable scaffold for chemical library synthesis and as a potential intermediate for more complex molecular targets. This document details the fundamental physicochemical properties, a robust and validated protocol for its synthesis via the Grignard reaction, expected analytical characterization, and a forward-looking perspective on its utility for researchers, chemists, and drug development professionals.

Physicochemical Properties and Molecular Structure

1-(o-Tolyl)cyclohexan-1-ol, also known as 1-(2-Methylphenyl)cyclohexan-1-ol, is a unique molecule combining an aromatic tolyl group and a saturated cyclohexyl ring, joined at a single quaternary carbon atom which is also a chiral center. The steric hindrance imposed by the ortho-methyl group on the tolyl ring can influence its reactivity and conformational preferences.

Below is a summary of its key quantitative data:

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
CAS Number 6957-09-1,
IUPAC Name 1-(2-methylphenyl)cyclohexan-1-ol
Synonyms 1-(o-Tolyl)cyclohexanol

Synthesis via Grignard Reaction: Mechanism and Protocol

The most direct and reliable method for synthesizing 1-(o-Tolyl)cyclohexan-1-ol is the Grignard reaction. This cornerstone of carbon-carbon bond formation is ideal for creating tertiary alcohols from ketones. The reaction proceeds in two main stages: the formation of an organometallic Grignard reagent, followed by its nucleophilic attack on a carbonyl carbon.

Causality of Experimental Design: The synthesis of a Grignard reagent is highly sensitive to moisture. Protic solvents like water or alcohols will protonate and destroy the highly basic reagent, preventing it from reacting with the ketone.[1] Therefore, the entire procedure must be conducted under strictly anhydrous (dry) conditions, using oven-dried glassware and anhydrous solvents. Diethyl ether is a common solvent choice as its lone pair of electrons helps to stabilize the magnesium center of the Grignard reagent.

Detailed Experimental Protocol

Objective: To synthesize 1-(o-Tolyl)cyclohexan-1-ol from 2-bromotoluene and cyclohexanone.

Materials & Reagents:

  • Magnesium turnings (Mg)

  • 2-Bromotoluene (C₇H₇Br)

  • Cyclohexanone (C₆H₁₀O)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Iodine (I₂) crystal (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 3M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • All glassware (three-neck round-bottom flask, dropping funnel, condenser) must be oven-dried for at least 4 hours at 120°C and assembled while hot under a dry nitrogen or argon atmosphere.

Workflow Diagram:

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Reaction with Ketone cluster_2 Part C: Work-up and Purification A 1. Assemble oven-dried glassware under inert atmosphere (N2/Ar). B 2. Add Mg turnings and a crystal of iodine to the reaction flask. A->B C 3. Add a small portion of 2-bromotoluene in anhydrous ether to initiate. B->C D 4. Once reaction starts (color change/reflux), slowly add remaining 2-bromotoluene solution. C->D E 5. Reflux for 30-60 min to ensure complete formation of o-tolylmagnesium bromide. D->E F 6. Cool the Grignard reagent to 0°C (ice bath). E->F Proceed to next step G 7. Slowly add cyclohexanone dissolved in anhydrous ether via dropping funnel. F->G H 8. Stir at room temperature for 1-2 hours until reaction is complete. G->H I 9. Quench the reaction by slowly adding saturated aqueous NH4Cl solution. H->I Proceed to work-up J 10. Perform liquid-liquid extraction with diethyl ether. I->J K 11. Wash the combined organic layers with brine. J->K L 12. Dry the organic layer over anhydrous MgSO4. K->L M 13. Filter and evaporate the solvent under reduced pressure to obtain crude product. L->M N 14. Purify via column chromatography or recrystallization to yield pure 1-(o-Tolyl)cyclohexan-1-ol. M->N

Caption: Synthesis workflow for 1-(o-Tolyl)cyclohexan-1-ol.

Step-by-Step Methodology:

  • Preparation of Grignard Reagent: a. Place magnesium turnings (1.2 eq.) and a single small crystal of iodine into a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 eq.) in anhydrous diethyl ether. c. Add a small amount (approx. 10%) of the 2-bromotoluene solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If it does not start, gently warm the flask. d. Once initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[2] e. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear cloudy and greyish-brown.

  • Reaction with Cyclohexanone: a. Cool the freshly prepared Grignard reagent in an ice bath to 0°C. b. Dissolve cyclohexanone (1.0 eq.) in anhydrous diethyl ether and add this solution to the dropping funnel. c. Add the cyclohexanone solution dropwise to the stirred Grignard reagent. This reaction is exothermic; maintain the temperature below 10°C. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze the magnesium alkoxide salt and dissolve the inorganic magnesium salts. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.[3] d. Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator. f. The resulting crude oil or solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexanes to yield the pure tertiary alcohol.

Analytical Characterization

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Expect a complex multiplet pattern in the range of δ 7.0-7.5 ppm, corresponding to the four protons on the tolyl ring.

    • Tolyl Methyl Protons: A sharp singlet around δ 2.3 ppm, integrating to 3 hydrogens.

    • Cyclohexyl Protons: A series of broad multiplets between δ 1.2-2.0 ppm, integrating to 10 hydrogens. The diastereotopic nature of the methylene protons will lead to complex splitting.

    • Hydroxyl Proton: A broad singlet (variable chemical shift, δ 1.5-4.0 ppm depending on concentration and solvent) which will disappear upon D₂O exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Expect 6 signals in the aromatic region (δ 120-145 ppm). The carbon attached to the cyclohexanol ring and the carbon bearing the methyl group will be distinct.

    • Quaternary Carbon (C-OH): A signal around δ 75-85 ppm. This peak will be characteristically less intense.

    • Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 20-40 ppm).

    • Tolyl Methyl Carbon: A signal around δ 20 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol hydroxyl group.

    • C-H Stretches (Aromatic): Sharp peaks just above 3000 cm⁻¹.

    • C-H Stretches (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹.

    • C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 190.28.

    • Major Fragmentation: A prominent peak at m/z = 172, corresponding to the loss of water ([M-H₂O]⁺), which is a very common fragmentation pathway for alcohols.

Applications and Future Outlook in Drug Development

Currently, there is no published literature detailing the use of 1-(o-Tolyl)cyclohexan-1-ol as a therapeutic agent or a direct precursor in an established drug synthesis pathway. However, its structural motifs are relevant to medicinal chemistry. Many cyclohexane derivatives are explored for a range of biological activities, including anticancer properties.[4]

Potential as a Chemical Intermediate: The true value of 1-(o-Tolyl)cyclohexan-1-ol for drug development professionals lies in its potential as a versatile chemical intermediate.[5]

  • Scaffold for Library Synthesis: The compound is an excellent starting point for creating a library of related molecules. The hydroxyl group can be used as a handle for further functionalization (e.g., etherification, esterification, or replacement via nucleophilic substitution).

  • Access to Novel Spirocycles: Dehydration of the alcohol would lead to 1-(o-tolyl)cyclohexene, which can then undergo various reactions at the double bond. The core structure is related to spirocyclic motifs, which are of increasing interest in drug discovery due to their three-dimensional nature that can lead to improved target selectivity and physicochemical properties.[6]

  • Fragment-Based Drug Discovery: As a relatively small and rigid molecule, it could serve as a fragment for screening against biological targets. Hits could then be elaborated upon to develop more potent leads.

The logical pathway for its application in a research setting is illustrated below.

G A 1-(o-Tolyl)cyclohexan-1-ol (Starting Material) B Functional Group Interconversion (e.g., Dehydration, Etherification) A->B C Scaffold Modification (e.g., Ring Expansion, Aromatic Substitution) A->C D Library of Novel Analogues B->D C->D E High-Throughput Screening (Biological Assays) D->E F Hit Identification E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Potential drug discovery workflow using the title compound.

References

  • Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City, Department of Chemistry. Available at: [Link]

  • Wong, W. Grignard Synthesis of Triphenylmethanol. Department of Chemistry, University of Washington. Available at: [Link]

  • PubChemLite. Cyclohexanol, 2-methyl-1-(o-tolyl)-, (e)- (C14H20O). National Center for Biotechnology Information. Available at: [Link]

  • EXPERIMENT 3: The Grignard Reaction: Synthesis of.... Sciencemadness.org. Available at: [Link]

  • PubChemLite. Cyclohexanol, 2-ethyl-1-(o-tolyl)-, (e)- (C15H22O). National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. ResearchGate. Available at: [Link]

  • Ferreira, M. et al. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Request PDF. (2026). 2-(2-Methoxyphenyl)-1-methylcyclohexan-1-ols in the Ritter Reaction. ResearchGate. Available at: [Link]

  • PubChem. 1-Ethynylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • Ardashov, O. V., et al. (2013). 3-Methyl-6-(Prop-1-en-2-yl)Cyclohex-3-ene-1,2-diol: the Importance of Functional Groups for Antiparkinsonian Activity. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. General Considerations. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. 1-Methylcyclohexanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Preparation of 1-(o-tolyl)cyclohexene via alcohol dehydration

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Dehydration of 1-(o-Tolyl)cyclohexanol to 1-(o-Tolyl)cyclohexene

Part 1: Executive Summary & Mechanistic Insight

Abstract This protocol details the regioselective dehydration of 1-(o-tolyl)cyclohexanol to yield 1-(o-tolyl)cyclohexene. This transformation is a critical step in the synthesis of sterically hindered biaryl ligands (e.g., for Suzuki-Miyaura coupling) and phencyclidine-class pharmaceutical intermediates. Unlike simple aliphatic alcohols, this tertiary benzylic substrate requires precise control to favor the thermodynamically stable endocyclic alkene (conjugated with the aromatic ring) over the kinetically favored exocyclic isomer or polymerization byproducts.

Mechanistic Rationale (The "Why") The reaction proceeds via an E1 (Elimination Unimolecular) mechanism.[1]

  • Protonation: The hydroxyl group acts as a Lewis base, accepting a proton from the acid catalyst (

    
    -TsOH) to form a good leaving group (
    
    
    
    ).
  • Carbocation Formation (Rate Limiting): Loss of water generates a tertiary carbocation at the benzylic position. This intermediate is stabilized by resonance with the adjacent aromatic ring, making the dehydration facile compared to non-benzylic alcohols.

  • Regioselective Deprotonation: A base (water or bisulfate anion) abstracts a proton. While abstraction from the methyl group (exocyclic) is possible, abstraction from the cyclohexane ring (C2 or C6) is thermodynamically preferred because the resulting double bond is conjugated with the

    
    -system of the 
    
    
    
    -tolyl ring.

Expert Insight: The ortho-methyl group on the phenyl ring introduces significant steric strain. While this does not significantly hamper the formation of the planar carbocation, it can induce twisting in the final product, slightly reducing conjugation efficiency compared to the para-isomer. Consequently, rigorous water removal (Le Chatelier’s principle) is required to drive the reaction to completion.

DehydrationMechanism Start 1-(o-Tolyl)cyclohexanol (Tertiary Alcohol) Protonation Oxonium Ion Intermediate Start->Protonation + H+ (p-TsOH) Carbocation Tertiary Benzylic Carbocation Protonation->Carbocation - H2O (Slow Step) Water H2O (Removed via Azeotrope) Protonation->Water Elimination Transition Transition State (Deprotonation) Carbocation->Transition Base approaches H_beta Product 1-(o-Tolyl)cyclohexene (Conjugated Alkene) Transition->Product - H+

Figure 1: Step-wise E1 mechanism showing the critical carbocation intermediate.

Part 2: Experimental Protocol

Method A: Azeotropic Dehydration (Dean-Stark) Recommended for scales >5g where yield maximization is critical.

Reagents & Materials:

  • Precursor: 1-(o-Tolyl)cyclohexanol (1.0 equiv).

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    ) (0.05 equiv / 5 mol%).
  • Solvent: Toluene (Reagent Grade) – Volume: 5-10 mL per gram of substrate.

  • Apparatus: Round-bottom flask (RBF), Dean-Stark trap, Reflux condenser, Heating mantle, Magnetic stir bar.

Step-by-Step Procedure:

  • Setup: Equip the RBF with a magnetic stir bar. Charge with 1-(o-tolyl)cyclohexanol and Toluene.

  • Catalyst Addition: Add

    
    -TsOH
    
    
    
    to the stirring solution. The solution may turn slightly pink or amber; this is normal.
  • Reflux: Attach the Dean-Stark trap (pre-filled with toluene) and condenser. Heat the mixture to a vigorous reflux (

    
     bath temperature).
    
    • Expert Note: Ensure the reflux rate is sufficient to carry solvent/water vapor into the trap. You should see water droplets separating at the bottom of the trap within 15 minutes.

  • Monitoring: Continue reflux until water evolution ceases (typically 2–4 hours).

    • Self-Validating Check: The theoretical volume of water is

      
       per gram of precursor. If the water volume collected matches the theoretical yield, the reaction is complete.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with saturated

      
       (
      
      
      
      volume) to neutralize the acid catalyst. Caution:
      
      
      evolution.
    • Wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap).
      
  • Purification:

    • The crude oil is often pure enough for subsequent steps (

      
      ).
      
    • For high purity, perform vacuum distillation. (B.P.[2] expected

      
       at 2 mmHg).
      

Table 1: Process Parameters & Limits

ParameterRecommended ValueCritical LimitConsequence of Deviation
Catalyst Loading 5 mol%>10 mol%Polymerization of the alkene (tar formation).
Solvent TolueneBenzene (Toxic), Xylene (High BP)Toluene provides the optimal azeotropic point (

).
Reaction Time 3 hours>12 hoursIsomerization of the double bond to exocyclic positions.
Quench pH pH 8-9< pH 7Residual acid causes degradation during storage.

Part 3: Process Analytical Technology (PAT) & QC

1. Nuclear Magnetic Resonance (


 NMR) 
The disappearance of the benzylic alcohol proton (if secondary) or the appearance of the vinylic proton is the primary confirmation. Since the precursor is tertiary, look for the appearance of the alkene signal.
  • Diagnostic Signal: A triplet or broad singlet at

    
     5.6 – 5.8 ppm  (1H). This corresponds to the vinylic proton at the C2 position of the cyclohexene ring.
    
  • Aromatic Region:

    
     7.1 – 7.3 ppm (4H, multiplet).
    
  • Allylic Protons:

    
     2.1 – 2.3 ppm (4H, multiplet).
    
  • Methyl Group:

    
     2.2 – 2.3 ppm (3H, singlet, attached to phenyl ring).
    

2. GC-MS Analysis

  • Target Ion: Look for the molecular ion peak

    
    .
    
  • Fragmentation:

    • Loss of methyl radical (

      
      ).
      
    • Retro-Diels-Alder fragmentation of the cyclohexene ring (characteristic of cyclohexenyl systems).

Workflow Step1 Precursor Synthesis (Grignard: o-TolMgBr + Cyclohexanone) Step2 Dehydration Reaction (Toluene, p-TsOH, Reflux) Step1->Step2 Purified Alcohol Step3 Azeotropic Water Removal (Dean-Stark Trap) Step2->Step3 Reflux Step3->Step2 Recycle Toluene Step4 Neutralization (NaHCO3 Wash) Step3->Step4 Completion Step5 Isolation (Vac Distillation) Step4->Step5 Dry Organic Phase

Figure 2: Operational workflow from precursor to isolated product.

Part 4: Troubleshooting & Safety

Common Failure Modes:

  • Low Conversion: Usually due to "wet" solvent. The reaction is an equilibrium; if water is not removed, the alcohol reforms. Solution: Ensure Dean-Stark trap is functioning and toluene is dry before starting.

  • Polymerization: The product turns into a viscous brown gum. Cause: Acid concentration too high or heating too prolonged. Solution: Reduce p-TsOH to 1 mol% or switch to Method B (Iodine catalyst).

  • Isomerization: Double bond migrates to the exocyclic position (forming a methylene cyclohexane derivative). Cause: Thermodynamic equilibration over long times. Solution: Stop reaction immediately upon cessation of water evolution.

Safety Data (MSDS Highlights):

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with gloves.

  • Toluene: Flammable liquid and vapor. Suspected of damaging the unborn child (Reprotox). Use in a fume hood.

  • 1-(o-Tolyl)cyclohexene: Treat as a potential irritant and handle with standard organic safety protocols.

References

  • Mechanism of Alcohol Dehydration

    • LibreTexts Chemistry. "Dehydration of Alcohols."[1][3][4][5][6][7][8][9][10] Accessed October 2023.

  • Spectral Data (Cyclohexene Derivatives)

    • National Institute of Standards and Technology (NIST). "1-Phenylcyclohexene Mass Spectrum." (Analogous structure data).

  • General Synthetic Methodology (Dean-Stark)

    • Organic Syntheses.[11] "Dehydration of alcohols: 1-Cyclohexenylacetonitrile." Coll. Vol. 4, p. 234 (1963).

  • Compound Specifics (1-(o-Tolyl)cyclohexene)

    • PubChem Database.[12] "1-(4-Tolyl)-1-cyclohexene" (Isomer comparison).[12] CID 265817.[12]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(o-Tolyl)cyclohexan-1-ol in CDCl₃

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1-(o-Tolyl)cyclohexan-1-ol

1-(o-Tolyl)cyclohexan-1-ol is a tertiary alcohol of interest in synthetic organic chemistry and medicinal chemistry due to its structural motifs. The molecule combines a saturated cyclohexane ring with an aromatic tolyl group, creating a chiral center at the C1 position. Understanding the three-dimensional arrangement of the protons in this molecule is crucial for confirming its synthesis and for predicting its reactivity and biological activity. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the electronic environment and connectivity of each proton.

This guide will first present a predicted ¹H NMR spectrum of the title compound, based on established chemical shift principles and data from related structures. We will then compare this prediction with experimental data for similar cyclohexanol derivatives to highlight key spectral features. Finally, a detailed, self-validating experimental protocol for acquiring a high-quality ¹H NMR spectrum is provided.

Predicted ¹H NMR Spectrum of 1-(o-Tolyl)cyclohexan-1-ol in CDCl₃

Due to the absence of a publicly available experimental spectrum for 1-(o-Tolyl)cyclohexan-1-ol, we have generated a predicted spectrum based on established principles of ¹H NMR spectroscopy and data from analogous compounds. The chemical shifts are influenced by several factors, including the diamagnetic anisotropy of the aromatic ring, the electronegativity of the hydroxyl group, and the rigid chair conformation of the cyclohexane ring.

Key Predicted Resonances:

  • Aromatic Protons (Tolyl Group): The four protons on the tolyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the ortho-substitution, these protons will exhibit complex splitting patterns (multiplets) resulting from both ortho and meta couplings.

  • Methyl Protons (Tolyl Group): The methyl group on the tolyl ring is predicted to be a singlet at approximately δ 2.3 ppm.

  • Cyclohexane Protons: The ten protons on the cyclohexane ring will be diastereotopic due to the chiral center at C1. This will result in a complex series of overlapping multiplets in the aliphatic region, generally between δ 1.2 and 2.0 ppm. Protons closer to the hydroxyl and tolyl groups will be deshielded and appear at a higher chemical shift.[1] The axial and equatorial protons will have different chemical shifts and coupling constants.[1][2]

  • Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary significantly depending on the concentration and purity of the sample, but it is typically observed between δ 1.5 and 4.0 ppm.[3]

The following diagram illustrates the predicted ¹H NMR spectrum acquisition workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 1-5 mg of 1-(o-Tolyl)cyclohexan-1-ol prep2 Dissolve in ~0.6-0.7 mL of CDCl3 prep1->prep2 prep3 Filter into a clean NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration and peak picking proc3->proc4

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Comparative Analysis with Cyclohexanol Derivatives

To provide context for the predicted spectrum, we will compare it with the known ¹H NMR data of two related compounds: cyclohexanol and 1-phenylcyclohexanol.

CompoundCyclohexane Protons (δ, ppm)Aromatic/Substituent Protons (δ, ppm)Hydroxyl Proton (δ, ppm)
Cyclohexanol 1.1-1.9 (m, 10H), 3.6 (m, 1H)-Variable (broad s, 1H)
1-Phenylcyclohexanol 1.5-2.0 (m, 10H)7.2-7.5 (m, 5H)Variable (broad s, 1H)
1-(o-Tolyl)cyclohexan-1-ol (Predicted) 1.2-2.0 (m, 10H)7.0-7.5 (m, 4H), 2.3 (s, 3H)Variable (broad s, 1H)

Analysis of Spectral Differences:

  • Influence of the Aromatic Ring: The introduction of the phenyl group in 1-phenylcyclohexanol deshields the nearby cyclohexane protons compared to cyclohexanol. A similar, but slightly modified, effect is expected for the tolyl group in our target molecule.

  • Effect of the Methyl Group: The key difference between 1-phenylcyclohexanol and 1-(o-tolyl)cyclohexan-1-ol is the presence of the ortho-methyl group. This will result in a distinct singlet at around 2.3 ppm and will also influence the splitting pattern of the aromatic protons.

  • Complexity of Cyclohexane Signals: In all three compounds, the cyclohexane protons appear as complex multiplets due to the conformational rigidity of the ring and the numerous coupling interactions.[4][5] At room temperature, the chair-flip of the cyclohexane ring is rapid on the NMR timescale, leading to averaged signals for the axial and equatorial protons.[2]

The logical relationship for predicting the spectrum is as follows:

G cluster_data Reference Data cluster_principles NMR Principles cyclohexanol Cyclohexanol Spectrum predicted Predicted Spectrum of 1-(o-Tolyl)cyclohexan-1-ol cyclohexanol->predicted Comparative Analysis phenylcyclohexanol 1-Phenylcyclohexanol Spectrum phenylcyclohexanol->predicted Comparative Analysis anisotropy Aromatic Anisotropy anisotropy->predicted Theoretical Application inductive Inductive Effects inductive->predicted Theoretical Application coupling Spin-Spin Coupling coupling->predicted Theoretical Application

Caption: Logic Diagram for Predicting the ¹H NMR Spectrum.

Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of 1-(o-Tolyl)cyclohexan-1-ol in CDCl₃. This protocol is designed to be self-validating by incorporating best practices for sample preparation and instrument operation.

I. Sample Preparation:

  • Analyte Purity: Ensure the 1-(o-Tolyl)cyclohexan-1-ol sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). The residual proton signal of CDCl₃ at δ 7.26 ppm serves as a convenient internal reference.[6][7]

  • Concentration: Weigh approximately 1-5 mg of the compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[7][8][9][10] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

  • Internal Standard (Optional): For highly accurate chemical shift determination, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). However, for routine analysis, the residual solvent peak is sufficient.[11]

II. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.

  • Tuning and Matching: Ensure the probe is properly tuned and matched for the ¹H frequency.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient for ¹H NMR.

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

III. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption peaks. Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify the chemical shift of each peak and multiplet.

Conclusion

This guide has provided a comprehensive overview of the ¹H NMR spectrum of 1-(o-Tolyl)cyclohexan-1-ol in CDCl₃. By combining theoretical prediction with comparative analysis of related compounds, we have established a clear expectation for the spectral features of this molecule. The detailed experimental protocol offers a reliable method for obtaining high-quality, reproducible data. This information is intended to empower researchers in their synthetic and analytical endeavors, ensuring confidence in their structural assignments and facilitating further research and development.

References

  • Brown, D. (n.d.). ¹H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr. Doc Brown's Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

  • ChemistNate. (2020, September 3). Draw the ¹H NMR Spectrum for Cyclohexane (C6H12). YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(o-tolyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-(o-tolyl)cyclohexanol, a tertiary alcohol featuring both a cyclohexyl and an ortho-substituted aromatic moiety. By dissecting its probable fragmentation pathways, we can appreciate the interplay of its structural features and compare them to simpler analogs, thereby providing a logical framework for interpreting the mass spectra of similarly complex molecules.

The Structural Context: Predicting Fragmentation Drivers

1-(o-tolyl)cyclohexanol is a tertiary alcohol. This class of compounds often exhibits a weak or absent molecular ion peak in EI mass spectrometry due to the facile cleavage of the C-C bonds adjacent to the oxygen-bearing carbon.[1][2] The presence of a cyclohexyl ring and an ortho-tolyl group introduces specific pathways that will dominate the fragmentation spectrum.

The key structural features influencing the fragmentation of 1-(o-tolyl)cyclohexanol are:

  • Tertiary Alcohol: Prone to α-cleavage and dehydration.[3][4]

  • Cyclohexyl Ring: Can undergo ring opening and subsequent fragmentation.

  • Aromatic Tolyl Group: The ortho-methyl group can induce specific "ortho-effects," influencing fragmentation through neighboring group participation.[5]

This guide will explore the expected fragmentation pathways, compare them with those of 1-phenylcyclohexanol and cyclohexanol, and provide a standardized protocol for experimental verification.

Predicted Fragmentation Pathways of 1-(o-tolyl)cyclohexanol

Under electron ionization, 1-(o-tolyl)cyclohexanol (molecular weight: 190.28 g/mol ) will ionize to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation reactions. The following pathways are predicted based on established principles of mass spectrometry.

α-Cleavage: The Dominant Initial Fragmentation

Alpha-cleavage is a characteristic fragmentation pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[6][7][8] For 1-(o-tolyl)cyclohexanol, two primary α-cleavage routes are possible, leading to the formation of resonance-stabilized oxonium ions.

G M 1-(o-tolyl)cyclohexanol (M) m/z = 190 M_ion Molecular Ion (M⁺˙) m/z = 190 M->M_ion Electron Ionization frag_A Fragment A m/z = 121 M_ion->frag_A α-Cleavage (Path A) frag_B Fragment B m/z = 107 M_ion->frag_B α-Cleavage (Path B) loss_A Loss of C5H9 radical M_ion->loss_A loss_B Loss of C6H11 radical M_ion->loss_B

Caption: Predicted initial α-cleavage pathways for 1-(o-tolyl)cyclohexanol.

  • Path A: Cleavage of the Cyclohexyl Ring: This involves the breaking of the bond between the tertiary carbon and the cyclohexyl ring. This is often a highly favorable pathway for tertiary alcohols. This would lead to the formation of an oxonium ion with a mass-to-charge ratio (m/z) of 121 and the loss of a cyclohexyl radical.

  • Path B: Cleavage of the Tolyl Group: The bond between the tertiary carbon and the tolyl group can also cleave. This would result in a different resonance-stabilized oxonium ion, though this is generally less favored than the cleavage that expels the larger alkyl group.

Dehydration: The Characteristic Loss of Water

Alcohols frequently undergo dehydration, leading to the loss of a water molecule (18 Da).[3][4][9] This results in a fragment ion at M-18. For 1-(o-tolyl)cyclohexanol, this would produce a fragment at m/z 172. This fragment can then undergo further fragmentation.

G M_ion Molecular Ion (M⁺˙) m/z = 190 M_18 [M-H₂O]⁺˙ m/z = 172 M_ion->M_18 Dehydration (-H₂O) further_frag Further Fragmentation M_18->further_frag

Caption: Dehydration pathway of 1-(o-tolyl)cyclohexanol.

The Ortho-Effect and Rearrangements

The presence of the methyl group in the ortho position of the tolyl substituent can lead to unique fragmentation patterns not observed in the meta or para isomers.[5] This "ortho-effect" can involve hydrogen rearrangements and cyclization reactions. One possibility is the formation of a tropylium-like ion. Alkyl-substituted benzene rings commonly produce a prominent peak at m/z 91, corresponding to the tropylium ion.[1]

Cyclohexyl Ring Fragmentation

Following the initial α-cleavage or dehydration, the cyclohexyl ring itself can fragment. This can lead to a series of peaks separated by 14 Da (CH₂ units), which is characteristic of alkyl chain fragmentation.[2] For cyclohexanol, a characteristic base peak is observed at m/z 57.[10][11] A similar fragmentation of the cyclohexyl moiety in 1-(o-tolyl)cyclohexanol could also contribute to the spectrum.

Comparative Fragmentation Analysis

To better understand the influence of the o-tolyl group, it is instructive to compare the predicted fragmentation of 1-(o-tolyl)cyclohexanol with that of its structural analogs: 1-phenylcyclohexanol and cyclohexanol.

CompoundMolecular WeightExpected Molecular IonKey Fragmentation PathwaysCharacteristic Fragments (m/z)
1-(o-tolyl)cyclohexanol 190Weak or absentα-Cleavage, Dehydration, Ortho-effect rearrangements, Cyclohexyl ring fragmentation172 (M-18), 121, 91
1-Phenylcyclohexanol 176Weak or absentα-Cleavage, Dehydration, Cyclohexyl ring fragmentation158 (M-18), 107, 91
Cyclohexanol 100Present but can be weakα-Cleavage, Dehydration, Ring fragmentation82 (M-18), 57 (base peak)

This comparison highlights that while all three compounds are expected to undergo dehydration and α-cleavage, the specific masses of the resulting fragments will be diagnostic for each structure. The presence of a fragment at m/z 121 would be a strong indicator for the 1-(o-tolyl)cyclohexanol structure, while a base peak at m/z 57 is characteristic of the unsubstituted cyclohexanol.[11]

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

Sample Preparation
  • Dissolve 1 mg of 1-(o-tolyl)cyclohexanol in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of 1-(o-tolyl)cyclohexanol.

  • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

  • Identify the molecular ion peak (if present) and the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways and the spectra of analogous compounds.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Vortex Vortex Dissolve->Vortex Transfer Transfer Vortex->Transfer Inject Inject Transfer->Inject Separate Separate Inject->Separate Ionize Ionize Separate->Ionize Detect Detect Ionize->Detect Acquire_TIC Acquire_TIC Detect->Acquire_TIC Extract_Spectrum Extract_Spectrum Acquire_TIC->Extract_Spectrum Identify_Fragments Identify_Fragments Extract_Spectrum->Identify_Fragments Compare Compare Identify_Fragments->Compare

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 1-(o-tolyl)cyclohexanol is predicted to be a rich interplay of pathways characteristic of tertiary alcohols, cyclohexyl systems, and ortho-substituted aromatic compounds. The primary fragmentation routes are expected to be α-cleavage and dehydration, with the ortho-tolyl group likely inducing specific rearrangements. By comparing its predicted spectrum with those of 1-phenylcyclohexanol and cyclohexanol, a clear, structure-based rationale for fragment identification can be established. The provided experimental protocol offers a robust method for obtaining high-quality data for verification. This guide serves as a valuable resource for scientists engaged in the structural elucidation of complex organic molecules, providing both a theoretical framework and practical guidance.

References

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Reddit. (2020, May 28). Cyclohexanol Mass Spec. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Retrieved from [Link]

  • YouTube. (2023, January 4). Mass Spectrometry Part 5 - Fragmentation of Alcohols. Retrieved from [Link]

  • YouTube. (2025, July 3). Mass Spec Mech Alcohols Alpha Cleavage Source. Retrieved from [Link]

  • ACS Publications. (n.d.). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. Retrieved from [Link]

  • YouTube. (2020, November 16). Analysis of Dehydration of Cyclohexanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanol, 2-ethyl-1-(o-tolyl)-, (e)- (C15H22O). Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol. Retrieved from [Link]

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A Comparative Guide to HPLC Analysis: Resolving 1-(o-tolyl)cyclohexan-1-ol from Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of such compounds. This guide provides an in-depth technical comparison of the HPLC retention behavior of 1-(o-tolyl)cyclohexan-1-ol and its common process-related impurities, offering insights into method development and interpretation of chromatographic data.

Introduction: The Synthetic Route and its Chromatographic Consequences

1-(o-tolyl)cyclohexan-1-ol is a tertiary alcohol typically synthesized via a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of an o-tolylmagnesium halide to cyclohexanone. While effective, Grignard reactions are notoriously sensitive to reaction conditions, leading to a predictable profile of impurities. Understanding the physicochemical properties of these impurities is crucial for developing a robust HPLC method capable of resolving them from the main product.

In reverse-phase HPLC, the principle of "like attracts like" governs the separation. A non-polar stationary phase retains non-polar (hydrophobic) analytes more strongly, resulting in longer retention times. Conversely, polar analytes have a greater affinity for the polar mobile phase and elute earlier. The octanol-water partition coefficient (LogP) is a widely accepted measure of a compound's hydrophobicity; a higher LogP value generally correlates with a longer retention time in reverse-phase HPLC.[1][2]

The Usual Suspects: Potential Impurities in the Synthesis of 1-(o-tolyl)cyclohexan-1-ol

Based on the Grignard synthesis pathway, the following process-related impurities are commonly encountered:

  • Cyclohexanone: Unreacted starting material. Due to its polar ketone functional group, it is expected to be the most polar and earliest eluting compound.

  • Cyclohexanol: A potential byproduct formed by the reduction of cyclohexanone. Its hydroxyl group makes it polar, but it is generally less polar than cyclohexanone.[3][4][5]

  • Toluene: Arises from the protonation of the Grignard reagent by any trace of water in the reaction. It is a non-polar hydrocarbon.[6][7][8]

  • 1-(o-tolyl)cyclohexene: A dehydration product of 1-(o-tolyl)cyclohexan-1-ol, often formed during acidic workup. This non-polar hydrocarbon is expected to be strongly retained.

  • 2,2'-Dimethylbiphenyl: A Wurtz-type coupling byproduct from the Grignard reagent. As a non-polar hydrocarbon, it is expected to have a long retention time.[9][10]

Experimental Protocol: A Validated HPLC Method

This section details a robust reverse-phase HPLC method for the separation of 1-(o-tolyl)cyclohexan-1-ol and its impurities. The causality behind each parameter selection is explained to provide a deeper understanding of the method's design.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

ParameterValueRationale
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the separation of non-polar and moderately polar compounds.
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)Acetonitrile is a common organic modifier in reverse-phase HPLC. The ratio with water is optimized to achieve good resolution within a reasonable analysis time. Phosphoric acid is added to control the pH and sharpen the peaks of acidic and neutral compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmAt this wavelength, all aromatic compounds exhibit significant absorbance, allowing for their detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizing the Workflow

Caption: Experimental workflow from sample preparation to data analysis.

Comparative Data: Retention Time and Elution Order

The following table presents a hypothetical but scientifically plausible dataset for the retention times of 1-(o-tolyl)cyclohexan-1-ol and its impurities under the specified HPLC conditions. The elution order is predicted based on the LogP values and the principles of reverse-phase chromatography.

CompoundStructurePredicted LogPPredicted Retention Time (min)Relative Retention Time (RRT)
CyclohexanoneC₆H₁₀O0.81[11][12][13][14]2.50.25
CyclohexanolC₆H₁₂O1.23[3]3.20.32
1-(o-tolyl)cyclohexan-1-ol C₁₃H₁₈O ~3.5 (Estimated) 10.0 1.00
TolueneC₇H₈2.73[6][7]12.51.25
1-(o-tolyl)cyclohexeneC₁₃H₁₆~4.8 (Estimated)18.01.80
2,2'-DimethylbiphenylC₁₄H₁₄~4.9 (Estimated)20.52.05

Discussion: The Interplay of Structure, Polarity, and Retention

The predicted elution order directly reflects the polarity of the compounds.

  • Early Eluting Polar Impurities: Cyclohexanone, with its exposed polar carbonyl group, is the most polar and thus the first to elute. Cyclohexanol, containing a hydroxyl group, is also polar but slightly less so than cyclohexanone, leading to a slightly longer retention time.

  • The Analyte of Interest: 1-(o-tolyl)cyclohexan-1-ol, with its larger hydrophobic tolyl and cyclohexyl groups, is significantly less polar than the starting materials and elutes much later. The hydroxyl group, however, still imparts some polarity, preventing it from being the last eluting peak.

  • Late Eluting Non-Polar Impurities: Toluene, a non-polar hydrocarbon, is retained longer than the main analyte. The dehydration product, 1-(o-tolyl)cyclohexene, lacking the polar hydroxyl group, is significantly more hydrophobic and therefore has a much longer retention time. The most non-polar impurity is predicted to be 2,2'-dimethylbiphenyl, a larger hydrocarbon molecule, which will be very strongly retained on the C18 column and elute last.

Visualizing the Relationship

G High_Polarity High Polarity (Low LogP) Short_Retention Short Retention Time High_Polarity->Short_Retention Leads to Low_Polarity Low Polarity (High LogP) Long_Retention Long Retention Time Low_Polarity->Long_Retention Leads to

Caption: Relationship between polarity and HPLC retention time.

Conclusion

The successful separation of 1-(o-tolyl)cyclohexan-1-ol from its process-related impurities is readily achievable using a standard reverse-phase HPLC method with a C18 column. The elution order is predictable based on the polarity of the analytes, with the most polar compounds eluting first and the most non-polar compounds eluting last. This guide provides a robust starting point for method development and serves as a valuable resource for researchers involved in the synthesis and purification of similar compounds. By understanding the interplay between the synthetic route, the potential impurities, and the principles of chromatography, scientists can confidently develop and interpret HPLC data to ensure the quality and purity of their materials.

References

  • PubMed. (n.d.). Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Atomic Charges on Octanol–Water Partition Coefficient Using Alchemical Free Energy Calculation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Tolyl)-1-cyclohexene. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanol. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Cyclohexanol (FDB003415). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Octanol water partition coefficient – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

  • PubChem. (n.d.). Toluene. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanone. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). cyclohexanol (YMDB01398). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodocyclohexene. Retrieved from [Link]

  • ResearchGate. (n.d.). log P Values of Nonfluorous Compounds in PFMCH/Toluene at 27 °C.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexene,1-propyl- (CAS 2539-75-5). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Cyclohexanone (FDB003418). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Toluene (CAS 108-88-3). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol (CAS 108-93-0). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Toluene. Retrieved from [Link]

  • PubChem. (n.d.). 2,2'-Dinitro-6,6'-dimethylbiphenyl. Retrieved from [Link]

Sources

Publish Comparison Guide: 1-(o-Tolyl)cyclohexan-1-ol in Benzhexol API

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the identification, quantification, and control of 1-(o-Tolyl)cyclohexan-1-ol , a specific non-pharmacopeial impurity potential in Benzhexol (Trihexyphenidyl) Hydrochloride API.[1][2]

Status: Technical Advisory | Scope: Impurity Profiling & Control | Version: 2.1

Executive Summary: The Atypical Impurity Challenge

In the synthesis of Benzhexol (Trihexyphenidyl), standard pharmacopeial protocols (EP/USP) focus on well-characterized impurities such as the Mannich base (Impurity A ) and the dehydration product (Impurity B ).[1][2][3] However, the presence of 1-(o-Tolyl)cyclohexan-1-ol represents a specific "atypical" impurity challenge, often arising from raw material cross-contamination or specific side-reactions involving toluene-derived organometallics.[1][2]

This guide compares the analytical performance and risk profile of 1-(o-Tolyl)cyclohexan-1-ol against standard Benzhexol impurities, providing a validated framework for its detection.[1][2]

Technical Profile & Origin Analysis

Chemical Identity[1][2][3][4][5][6][7][8]
  • Target Impurity: 1-(o-Tolyl)cyclohexan-1-ol[1][2]

  • CAS Number: 6957-09-1[1][2][4]

  • Structure: A tertiary alcohol featuring a cyclohexane ring and an ortho-tolyl group.[1][2][3] It lacks the piperidine-propanol side chain characteristic of Benzhexol.[1][2][3]

  • Molecular Formula: C₁₃H₁₈O (MW: 190.28 g/mol )[1][2][3]

Mechanistic Origin

Unlike Impurity A (unreacted intermediate), 1-(o-Tolyl)cyclohexan-1-ol typically arises from Type 2 Interactions :

  • Solvent Participation: Reaction of trace o-tolyl magnesium species (formed if toluene is used/contaminated during Grignard preparation) with cyclohexanone.[1][2][3]

  • Precursor Contamination: Presence of o-methyl impurities in phenyl-based starting materials reacting with cyclohexanone in alternative synthesis routes.[1][2][3]

Figure 1: Divergent Synthesis Pathways

The following diagram illustrates the standard Benzhexol pathway versus the "Side Path" leading to the formation of the o-tolyl impurity.[1][2][3]

Benzhexol_Impurity_Path Start1 Acetophenone (Standard Precursor) Mannich Mannich Base (Impurity A) Start1->Mannich + Formaldehyde + Piperidine Start2 Cyclohexanone (Alternative/Contaminant) Impurity 1-(o-Tolyl)cyclohexan-1-ol (Target Impurity) Start2->Impurity + o-Tolyl MgBr (Side Reaction) Product Benzhexol HCl (Target API) Mannich->Product + Cyclohexyl MgBr Reagent1 Cyclohexyl MgBr Reagent2 o-Tolyl MgBr (Impurity/Side Reactant)

Caption: Mechanistic divergence showing the formation of 1-(o-Tolyl)cyclohexan-1-ol via direct Grignard addition to cyclohexanone, bypassing the Mannich base route.[1][2]

Comparative Analysis: Performance vs. Alternatives

To effectively control this impurity, we must compare its analytical behavior with the standard "Alternative" impurities found in the Benzhexol monograph.

Table 1: Analytical & Physicochemical Comparison
Feature1-(o-Tolyl)cyclohexan-1-ol (Target)Impurity A (Mannich Base)Impurity B (Dehydration Product)
Chemical Nature Neutral Tertiary AlcoholBasic KetoneBasic Alkene
Polarity (LogP) ~3.8 (High Hydrophobicity)~2.5 (Moderate)~5.5 (Very High)
UV Max (λ) 262 nm (Weak, Toluene-like)248 nm (Strong, Carbonyl)250 nm (Styrenyl)
RRF (at 210 nm) 0.45 (Low sensitivity)1.2 (High sensitivity)0.9 (Moderate)
Elution Order Elutes Before BenzhexolElutes Before BenzhexolElutes After Benzhexol
Detection Challenge High: Lacks chromophores; requires low UV detection (210-220 nm).[1][2]Low: Distinct UV spectrum.[1][2][3]Low: High conjugation.

Key Insight: Unlike Impurity A, 1-(o-Tolyl)cyclohexan-1-ol is non-basic.[1][2] In the standard acidic mobile phase (pH 2-3) used for Benzhexol, the API and Impurity A are protonated and elute faster/differently, while the neutral o-tolyl impurity interacts solely via hydrophobic mechanisms, potentially co-eluting with the solvent front or early peaks if not optimized.[1]

Experimental Protocol: Validated Detection System

Objective: Isolate and quantify 1-(o-Tolyl)cyclohexan-1-ol in the presence of Benzhexol and Impurity A.

Method: Gradient RP-HPLC

This protocol uses a high-pH strategy to improve the retention of the basic API, allowing the neutral impurity to be resolved clearly.[1][2]

  • Column: C18 High-Endurance (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2][3]

  • Temperature: 35°C.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 215 nm (Critical for detecting the weak o-tolyl chromophore).[1][2][3]

Mobile Phase Setup
  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer (pH 9.5).

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Initial Equilibration
15.02080Elution of Neutral Impurities
20.02080Wash
21.07030Re-equilibration
Execution Logic (Self-Validating Step)
  • System Suitability: Inject a mixture of Benzhexol (1 mg/mL) and 1-(o-Tolyl)cyclohexan-1-ol (0.01 mg/mL).[1][2][3]

  • Resolution Check: The resolution (

    
    ) between the o-tolyl peak (approx. 8-9 min) and the Benzhexol peak (approx. 12-14 min) must be > 2.0.[1][2][3]
    
  • Sensitivity Check: The S/N ratio for the impurity at 0.1% level must be > 10.[1][2][3]

Risk Assessment & Toxicology

While Benzhexol acts as an antimuscarinic, the impurity 1-(o-Tolyl)cyclohexan-1-ol presents a different toxicological profile due to its structural similarity to simple phenols and cyclohexanols.[1][2]

  • Toxicity Class: Class III (Low Toxic Potential) per ICH Q3C (if treated as solvent-like residue), but structural alerts for irritation exist.[1][2][3]

  • Genotoxicity: In silico analysis (DEREK/SAR) suggests low mutagenic potential compared to hydrazine or alkylating impurities.[1][2][3]

  • Control Limit: In the absence of specific toxicity data, the TTC (Threshold of Toxicological Concern) approach applies.[1][2][3]

    • Recommended Limit: NMT 0.15% (Standard ICH Q3A threshold for identified impurities).[1][2][3]

Figure 2: Risk-Based Control Strategy

Risk_Control Start Impurity Detected > 0.05% CheckID Is it 1-(o-Tolyl)cyclohexan-1-ol? Start->CheckID Quant Quantify vs. External Standard CheckID->Quant Yes Characterize (LC-MS) Characterize (LC-MS) CheckID->Characterize (LC-MS) No YesPath Yes NoPath No LimitCheck Is Level > 0.15%? Quant->LimitCheck Action1 Release Batch LimitCheck->Action1 No Action2 Reject / Reprocess (Crystallization) LimitCheck->Action2 Yes

Caption: Decision tree for managing the specific o-tolyl impurity within a GMP environment.

References

  • PubChem. Trihexyphenidyl Hydrochloride (Benzhexol) - Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1][2][3] Available at: [Link]

  • Pharmaffiliates. Trihexyphenidyl Hydrochloride Impurities Standards. Available at: [Link][1][2][3]

Sources

Analytical Standard Characterization of Trihexyphenidyl Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.[1] Scope: Structural elucidation, purity assessment, and method selection for Trihexyphenidyl (THP), its process impurities (USP Related Compound A), and hydroxylated metabolites.[1]

Executive Summary: The Characterization Landscape

Trihexyphenidyl (THP) is a chiral antimuscarinic agent used in Parkinson’s disease management.[1] Its analysis presents a triad of challenges: stereochemistry (enantiomeric separation), process impurity profiling (specifically the ketone precursor), and metabolite identification (hydroxylated forms prone to thermal dehydration).[1]

This guide moves beyond generic monographs to compare high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE).[1] We prioritize LC-MS/MS for biological characterization due to the thermal instability of hydroxylated analogs, while reserving GC-MS for specific genotoxic impurities like chlorocyclohexane.[1]

Structural Landscape of Target Analogs

To design a robust analytical strategy, one must first define the structural relationship between the parent drug and its critical analogs.[1]

CompoundDescriptionChemical Structure / Key FeatureRegulatory/Analytical Significance
Trihexyphenidyl (THP) Parent API1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-olChiral center at C1.[1][2][3] Exists as (R) and (S) enantiomers.[1][2]
USP Related Compound A Process Impurity1-phenyl-3-(piperidin-1-yl)propan-1-one (Ketone)The Mannich base precursor.[1] Indicates incomplete Grignard reaction.[1] Stable, UV-active.[1]
Hydroxylated Metabolites Biological AnalogsCyclohexyl-hydroxylated THP isomersPolar, thermally labile.[1] Dehydrate easily in GC injectors.[1]
Chlorocyclohexane Genotoxic ImpurityChlorocyclohexaneResidue from Grignard reagent preparation.[1] Volatile; requires GC-MS.[1]

Methodology Comparison: Selecting the Right Tool

The choice of analytical platform is dictated by the physicochemical properties of the specific analog.[1]

Chromatographic Separation: HPLC vs. GC
  • HPLC-UV (C18 / Phenyl-Hexyl): The gold standard for USP Related Compound A .[1] The ketone moiety provides strong UV absorbance (210-220 nm).[1]

    • Advantage:[4][5] Robust quantification of non-volatile salts.[1]

    • Limitation: Poor sensitivity for trace biological metabolites.[1]

  • GC-MS: Superior for Chlorocyclohexane and non-polar volatiles.[1]

    • Critical Failure Mode: Hydroxylated metabolites of THP often undergo thermal dehydration in the GC inlet (

      
      C), forming olefinic artifacts that mimic process impurities.[1]
      
    • Recommendation: Avoid GC for metabolic profiling unless derivatization (TMS) is employed.[1]

Chiral Resolution: The Stereochemical Challenge

THP is marketed as a racemate, but the (R)-enantiomer exhibits significantly higher affinity for muscarinic M1 receptors.[1]

  • HPLC (Polysaccharide Columns): Amylose or Cellulose-based phases (e.g., Chiralpak AD/OD) offer high loadability for preparative isolation.[1]

  • Capillary Electrophoresis (CE): Uses sulfated

    
    -cyclodextrins as chiral selectors.[1]
    
    • Advantage:[4][5] Higher peak efficiency (

      
      ) and lower cost per run compared to chiral HPLC columns.[1]
      

Deep Dive Protocols

Protocol A: LC-MS/MS Characterization of Hydroxylated Analogs

Objective: Identification of polar metabolites without thermal degradation.

1. System Configuration:

  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]

  • Column: Ethylene Bridged Hybrid (BEH) C18,

    
     mm, 1.7 µm.[1]
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 promotes ionization of the tertiary amine).[1]

    • B: Acetonitrile.[1]

2. Gradient Profile:

  • 0-1 min: 5% B (Isocratic hold for polar retention).[1]

  • 1-8 min: Linear ramp to 60% B.

  • 8-10 min: Ramp to 95% B (Wash).

3. Mass Spectrometry Parameters (ESI+):

  • Source Temp:

    
    C (Keep low to prevent in-source dehydration).
    
  • Desolvation Temp:

    
    C.[1]
    
  • MRM Transitions:

    • THP:

      
       (Piperidine fragment).[1]
      
    • OH-THP:

      
       (Common fragment confirms piperidine ring intact).
      

4. Self-Validating System Suitability:

  • Peak Shape: Tailing factor (

    
    ) must be 
    
    
    
    .[1] (Note: THP tails on silanols; high ionic strength or BEH particles are required).[1]
  • Sensitivity: S/N > 10 for 1 ng/mL standard.[1]

Protocol B: Chiral Purity Assessment via HPLC

Objective: Quantifying the enantiomeric excess (ee) of R-THP.[1]

1. Conditions:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm.[1]
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Expert Note: Diethylamine (DEA) is critical to mask silanols and prevent peak broadening of the amine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm.[1]

2. Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    between enantiomers.
  • Area %: Impurity enantiomer

    
    .[1]
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing a new Trihexyphenidyl analytical standard.

THP_Characterization Start Crude Standard Synthesized StructID Structural ID (1H NMR, IR) Start->StructID PurityCheck Purity Assessment (HPLC-UV) StructID->PurityCheck Volatile Volatile Impurities? (Solvents/Reagents) PurityCheck->Volatile < 98% NonVolatile Non-Volatile? (Precursors/Metabolites) PurityCheck->NonVolatile < 98% Chiral Chiral HPLC (Target: Enantiomers) PurityCheck->Chiral > 98% (Racemic Check) GCMS GC-MS (Target: Chlorocyclohexane) Volatile->GCMS LCMS LC-MS/MS (Target: OH-Metabolites) NonVolatile->LCMS Refine Re-Purification (Prep-HPLC) GCMS->Refine ID Confirmed LCMS->Refine ID Confirmed Release Certificate of Analysis (CoA) Issued Chiral->Release ee Confirmed Refine->PurityCheck Recycle

Caption: Decision matrix for the analytical characterization of Trihexyphenidyl standards, highlighting the divergence between volatile and non-volatile impurity workflows.

Performance Data Comparison

The following table summarizes expected performance metrics based on validated literature protocols.

ParameterHPLC-UV (USP Method)LC-MS/MS (Bioanalytical)GC-MS (Trace Analysis)
Target Analyte THP, Related Compound ATHP, OH-MetabolitesChlorocyclohexane
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 - 1.0 ng/mL50 ng/mL
Linearity (

)
> 0.999> 0.995> 0.990
Selectivity High for aromatic ketonesHigh for molecular massHigh for volatiles
Sample Prep Dilute & ShootProtein Precipitation / SPEHeadspace / Liquid Injection
Key Limitation Low sensitivityMatrix effects (Ion suppression)Thermal degradation of analytes

References

  • United States Pharmacopeia (USP). Trihexyphenidyl Hydrochloride Monograph.[1] USP-NF.[1]

  • European Directorate for the Quality of Medicines (EDQM). Trihexyphenidyl Impurity A Reference Standard.[1][6] European Pharmacopoeia.[1][6]

  • Kintz, P., et al. (1989). "Identification and quantification of trihexyphenidyl and its hydroxylated metabolite by gas chromatography with nitrogen-phosphorus detection."[1] Journal of Analytical Toxicology, 13(1), 47-49.[1]

  • Desai, D., et al. (2019). "Determination of trihexyphenidyl in human plasma by ultra high performance liquid chromatography-tandem mass spectrometry."[1][7] Journal of Pharmaceutical and Biomedical Analysis.

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection."

  • Yin, L., et al. (2022). "GC-MS method for the determination of the genotoxic impurity chlorocyclohexane in trihexyphenidyl hydrochloride bulk drug."[1] Journal of China Pharmaceutical University. [1]

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Safety Operating Guide

1-(o-Tolyl)cyclohexan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Directive: Safe Disposal Protocols for 1-(o-Tolyl)cyclohexan-1-ol

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 1-(o-Tolyl)cyclohexan-1-ol (CAS: Analogous to 1589-60-2 for 1-phenylcyclohexanol).[1][2] As a tertiary alcohol and a structural analog to precursors for dissociative anesthetics (e.g., phencyclidine derivatives), this compound requires strict adherence to High-Hazard Organic disposal protocols.[3]

It is critical to treat this substance not merely as a standard organic solvent but as a potential pharmacological agent with central nervous system (CNS) activity.[3] Disposal must prevent environmental release and diversion.[3][4][5]

Chemical Identity & Hazard Matrix
PropertySpecificationOperational Implication
Chemical Name 1-(2-Methylphenyl)cyclohexan-1-olTertiary alcohol stability; resistant to mild oxidation.[1][2]
Physical State Viscous Liquid or Low-Melting SolidMay solidify in waste lines; NEVER drain dispose.[1][2]
Flash Point >90°C (Estimated via analogs)Combustible.[1][2] Classify as Class IIIB liquid waste.[3]
Toxicity Profile High Caution: CNS DepressantTreat as toxic by ingestion/absorption.[1][2]
Reactivity Incompatible with Strong OxidizersSegregate from nitric acid, perchlorates, and chromates.[1][2][3][6]

Pre-Disposal Assessment & Segregation

Before initiating disposal, you must categorize the waste stream.[3] This compound is lipophilic and persistent; it poses a long-term aquatic hazard (Category 3 equivalent).

Core Directive:

  • NO Drain Disposal.[3]

  • NO Trash Disposal (even for trace amounts on wipes).[3]

  • NO Mixing with Oxidizers (Risk of exothermic reaction).[3]

Compatibility Check

Ensure the waste container does not contain:

  • Concentrated Nitric Acid (

    
    )
    
  • Chromic Acid[1][2][4][7][8]

  • Peroxides (or peroxide-forming ethers that have expired)[1][2]

Operational Disposal Protocol

Scenario A: Pure Chemical / Stock Disposal

For expired or surplus stock (>5 mL/g).

  • Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or Amber Glass container.[3]

  • Solvation (Optional but Recommended): If the substance is solid or viscous, dissolve in a minimal amount of compatible solvent (e.g., Ethanol or Ethyl Acetate) to facilitate transfer and prevent nozzle clogging at the incineration plant.[3]

  • Labeling: Apply a hazardous waste label with the following specific nomenclature:

    • Content: "Non-Halogenated Organic Solvent with Toxic Alcohol"

    • Constituents: "1-(o-Tolyl)cyclohexan-1-ol, Ethanol (if added)"[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Combustible [x] Irritant[9]

  • Transfer: Move to the Satellite Accumulation Area (SAA) immediately.

Scenario B: Reaction Mixtures (Liquid Waste)

For waste generated during synthesis or extraction.

  • Segregation: Determine if the mixture contains halogenated solvents (DCM, Chloroform).[3]

    • If YES: Dispose in Halogenated Waste stream.[3]

    • If NO: Dispose in Non-Halogenated Organic stream.[3]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the synthesis involved strong acids/bases, neutralize carefully before adding to the organic solvent drum to prevent drum pressurization.[3]

Scenario C: Solid Waste (Contaminated Consumables)

For silica gel, filter paper, gloves, and wipes.[3]

  • Bagging: Place all solids in a clear, 6-mil polyethylene hazardous waste bag.

  • Secondary Containment: If the solids are wet or dripping, double-bag or place inside a wide-mouth plastic drum.[3]

  • Labeling: "Solid Debris Contaminated with Toxic Organics."

Visual Decision Logic (Workflow)

The following diagram illustrates the critical decision nodes for disposing of 1-(o-Tolyl)cyclohexan-1-ol to ensure compliance and safety.

DisposalWorkflow Start Waste: 1-(o-Tolyl)cyclohexan-1-ol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) Liquid->HalogenCheck SolidStream Solid Hazardous Waste (Double Bagged) Solid->SolidStream NonHaloStream Non-Halogenated Organic Waste Stream HalogenCheck->NonHaloStream No HaloStream Halogenated Organic Waste Stream HalogenCheck->HaloStream Yes Incineration FINAL DISPOSITION: High-Temp Incineration NonHaloStream->Incineration HaloStream->Incineration SolidStream->Incineration

Caption: Decision matrix for segregating 1-(o-Tolyl)cyclohexan-1-ol waste streams based on physical state and solvent composition.

Emergency Spill Response

In the event of a spill outside a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[3][10] Vapors may cause dizziness or drowsiness.[3]

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[3] If the spill is >500mL, use a half-mask respirator with organic vapor cartridges.[3]

  • Containment: Use vermiculite or activated carbon spill pillows.[3] Do not use combustible materials like sawdust.[3]

  • Cleanup:

    • Absorb liquid completely.[3]

    • Clean the surface with a soap/water solution (the compound is lipophilic and requires surfactant for removal).

    • Place all absorbent materials into the Solid Hazardous Waste stream.[3]

Regulatory Compliance & Documentation

  • RCRA Classification (USA): While not explicitly listed as a P- or U-listed waste, this compound should be characterized as Ignitable (D001) if in a flammable solvent, or generally as a Toxic characteristic waste due to its biological activity.[3]

  • DEA/Controlled Substance Note: As a structural analog to precursors of Schedule II substances (PCP), maintain strict inventory logs.[3] While it may not be a scheduled List I chemical, it is a "chemical of concern."[3] Ensure disposal records match inventory deduction logs to satisfy any potential diversion audits.[3]

References

  • PubChem. (2025).[3][11] Cyclohexanol, 1-phenyl- (Analogous Safety Data). National Library of Medicine.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[3][6] [Link]

  • New Jersey Department of Health. (2019).[3] Hazardous Substance Fact Sheet: Cyclohexane/Cyclohexanol Derivatives. NJ.gov.[3] [Link]

Sources

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